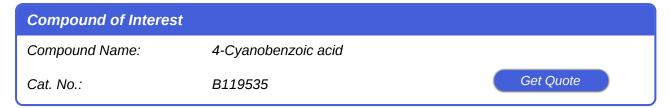


# spectral data of 4-Cyanobenzoic acid (IR, NMR, Raman)

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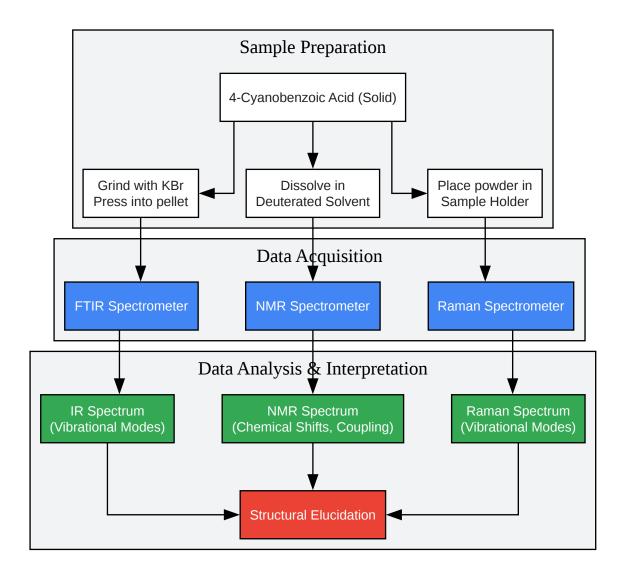
An In-depth Technical Guide to the Spectral Data of 4-Cyanobenzoic Acid

This technical guide provides a comprehensive overview of the spectral characterization of **4-Cyanobenzoic acid** (4-CNBA), a molecule of significant interest in materials science and drug development. For researchers, scientists, and professionals in drug development, understanding the spectral properties (Infrared, NMR, and Raman) is crucial for structural elucidation, purity assessment, and quality control. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and illustrates the analytical workflow.

#### **Spectroscopic Analysis Workflow**

The general workflow for the spectroscopic analysis of a solid compound like **4-Cyanobenzoic acid** involves sample preparation, data acquisition using a specific spectroscopic technique, and subsequent data processing and interpretation to determine the molecular structure and characteristics.





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Caption: General workflow for spectroscopic analysis of **4-Cyanobenzoic acid**.

#### Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. It is particularly useful for identifying functional groups.

#### **Data Presentation: IR Spectral Data**

The IR spectrum of **4-Cyanobenzoic acid** exhibits characteristic peaks corresponding to its functional groups. The data below is compiled from solid-state measurements (KBr pellet or thin film).



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference
3100, 3060	Weak-Medium	Aromatic C-H Stretching	[1]
2240	Strong	C≡N (Nitrile) Stretching	[1]
~1700	Strong	C=O (Carboxylic Acid) Stretching	
1334	Medium	C-O Stretching (coupled with O-H bend)	[1]
867	Strong	C-H Out-of-plane Bending (1,4- disubstitution)	[1]
773	Medium	CO <sub>2</sub> Deformation	[1]

#### **Experimental Protocol: KBr Pellet Method**

The potassium bromide (KBr) pellet technique is a common method for preparing solid samples for transmission FTIR analysis.[2][3][4]

- Sample Preparation: Dry the 4-Cyanobenzoic acid sample and spectroscopic grade KBr powder in an oven to remove any moisture.
- Grinding: Add approximately 1-2 mg of the **4-Cyanobenzoic acid** sample to 100-200 mg of KBr in an agate mortar.
- Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.[3][4]
- Pellet Pressing: Transfer a portion of the mixture into a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.



- Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Spectrum Collection: Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty spectrometer should be collected first for automatic subtraction.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and number of different types of protons (14 NMR) and carbons (13 C NMR).[5][6]

#### **Data Presentation: NMR Spectral Data**

The following <sup>1</sup>H and <sup>13</sup>C NMR data were reported for **4-Cyanobenzoic acid** in a deuterated solvent.

Table 2.1: <sup>1</sup>H NMR Data for **4-Cyanobenzoic Acid** (400 MHz, DMSO-d<sub>6</sub>)[7]

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.1	Doublet	2H	Aromatic H (ortho to - COOH)
~7.9	Doublet	2H	Aromatic H (ortho to - CN)
~13.5	Broad Singlet	1H	Carboxylic Acid (- COOH)

Table 2.2: <sup>13</sup>C NMR Data for **4-Cyanobenzoic Acid**[8]



Chemical Shift (δ, ppm)	Assignment
~166	C=O (Carboxylic Acid)
~135	Aromatic C (ipso- to -COOH)
~132	Aromatic C-H (ortho to -CN)
~130	Aromatic C-H (ortho to -COOH)
~118	C≡N (Nitrile)
~116	Aromatic C (ipso- to -CN)

#### **Experimental Protocol: Solution-State NMR**

- Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Cyanobenzoic acid and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.[7]
- Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Instrument Setup: Place the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field homogeneity is optimized (shimming).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As the ¹³C nucleus is much less abundant and sensitive than ¹H, a larger number of scans and a longer acquisition time are typically required.[6]
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied.

#### Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on vibrational, rotational, and other low-frequency modes in a system. It is complementary to IR spectroscopy,



as some vibrational modes that are weak or inactive in IR may be strong in Raman, and vice versa.[9]

#### **Data Presentation: Raman Spectral Data**

Key Raman shifts for solid 4-Cyanobenzoic acid are presented below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Reference
3092, 3077	Medium	Aromatic C-H Stretching	[1]
2239	Very Strong	C≡N (Nitrile) Stretching	[1]
~1600	Strong	Aromatic Ring C=C Stretching	
769	Medium	CO <sub>2</sub> Deformation	[1]

### **Experimental Protocol: Solid Sample Analysis**

- Sample Preparation: A small amount of the crystalline or powdered 4-Cyanobenzoic acid is required. The sample is typically placed into a small aluminum sample cup or onto a microscope slide.[9][10]
- Instrument Setup: The sample is placed on the spectrometer's stage.
- Focusing: A monochromatic light source, usually a laser, is focused onto the sample. The focus is adjusted to maximize the Raman scattering signal.[9]
- Data Acquisition: The scattered light is collected and passed through a filter to remove the intense Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected.
- Spectrum Processing: The resulting spectrum plots the intensity of the scattered light versus
  the energy difference (Raman shift) from the excitation laser line, typically in units of
  wavenumbers (cm<sup>-1</sup>).



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